2-(methylsulfanyl)cyclobutan-1-ol, Mixture of diastereomers
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Overview
Description
2-(Methylsulfanyl)cyclobutan-1-ol, Mixture of diastereomers, is a chemical compound with the molecular formula C5H10OS. This compound is characterized by the presence of a cyclobutane ring substituted with a hydroxyl group and a methylsulfanyl group. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms, which are non-mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-dihalobutane, in the presence of a base and a sulfur-containing nucleophile. The reaction conditions typically involve the use of a strong base, such as sodium hydride or potassium tert-butoxide, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of 2-(methylsulfanyl)cyclobutan-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone or cyclobutanecarboxaldehyde.
Reduction: Formation of cyclobutanol or cyclobutane.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
2-(Methylsulfanyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the methylsulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)cyclopentan-1-ol: Similar structure with a five-membered ring.
2-(Methylsulfanyl)cyclohexan-1-ol: Similar structure with a six-membered ring.
2-(Ethylsulfanyl)cyclobutan-1-ol: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
2-(Methylsulfanyl)cyclobutan-1-ol is unique due to its four-membered cyclobutane ring, which imparts significant ring strain and reactivity. The presence of both a hydroxyl group and a methylsulfanyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2275207-65-1 |
---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.2 |
Purity |
95 |
Origin of Product |
United States |
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